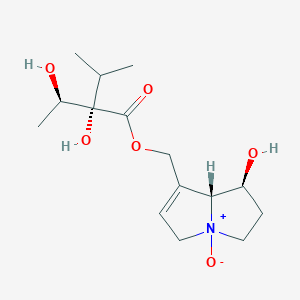
リンドリンN-オキシド
概要
説明
Rinderine N-oxide is a chemical compound with the molecular formula C15H25NO6 . It is a type of pyrrolizidine alkaloid that can be found in Rindera graeca .
Synthesis Analysis
Rinderine N-oxide is found in Rindera graeca, a rare endemic plant where in vitro culture has been used to investigate bioactive metabolites . The plant was analyzed for its pyrrolizidine alkaloids content by LC-MS, and it was found to contain echinatine together with echinatine and rinderine N-oxides .Molecular Structure Analysis
The molecular weight of Rinderine N-oxide is 315.36 g/mol . The IUPAC name is [(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .Physical and Chemical Properties Analysis
Rinderine N-oxide has a molecular weight of 315.36 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 315.16818752 g/mol . It has a topological polar surface area of 105 Ų and a heavy atom count of 22 .科学的研究の応用
- リンドリンN-オキシドは、他のPAと同様に、その遺伝毒性および発がん性のために懸念が高まっています。研究者は、植物由来食品、ハーブインフュージョン、および茶中のPAを検出および定量するための分析方法を開発しました。 これらの方法は、さまざまなマトリックス中のリンドリンN-オキシドを含むPAを正確に決定するために、液体クロマトグラフィー-タンデム質量分析(LC-MS / MS)を採用しています .
- 研究では、ヒト肺がん細胞株におけるリンドリンN-オキシドの細胞毒性が調べられています。 さらなる研究が必要ですが、予備的な調査結果では、潜在的な抗がん特性が示唆されています .
- リンドリンN-オキシド単独には限定されませんが、一部のPAは抗寄生虫活性を示しています。 リンドリンN-オキシドが同様の特性を共有するかどうかを判断するには、さらなる調査が必要です .
- N-オキシド誘導体を含むPAの抽出は、通常、メタノールまたは有機酸または無機酸の希薄水溶液などの極性溶媒を使用して行われます。 これらの方法は、植物材料からリンドリンN-オキシドを効率的に回収することを容易にします .
- 研究者は、リンドリンN-オキシドを含む重要な異性体のペアのクロマトグラフィー分離に取り組み、正確な定量化を実現しました。 ほとんどの分析物のベースライン分離が達成されていますが、一部の共溶出異性体は合計で定量化されています .
- 検証済みのLC-MS / MS法により、植物由来食品や蜂蜜中のリンドリンN-オキシドを定量化できます。 定量化の低い限界により、乳児や幼児向け製品でも安全性を評価するのに適しています .
毒性学と食品安全性
がん研究
抗寄生虫活性
抽出および分析方法
クロマトグラフィー分離の課題
規制遵守と乳児の安全性
Safety and Hazards
将来の方向性
Rinderine N-oxide, being a pyrrolizidine alkaloid, has been found in Rindera graeca, a plant that has shown promising bioactivities in in vitro cultures . This suggests potential future directions in the exploration of Rinderine N-oxide’s bioactive properties and its applications in various fields .
作用機序
Target of Action
Rinderine N-oxide is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary metabolites produced by certain plants, bacteria, and fungi as part of their defense mechanisms . .
Biochemical Pathways
Pyrrolizidine alkaloids, in general, are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antifungal properties . .
Pharmacokinetics
One study suggests that Rinderine N-oxide is efficiently N-oxidized and transformed into a metabolite of still unknown structure . .
Result of Action
As a pyrrolizidine alkaloid, it may share similar characteristics with other compounds in this class, which are known to have a wide range of biological activities . .
Action Environment
One study found high concentrations of pyrrolizidine alkaloids, including Rinderine N-oxide, in bee pollen collected in certain environments . This suggests that environmental factors may influence the presence and concentration of Rinderine N-oxide, which could potentially impact its action and efficacy.
生化学分析
Biochemical Properties
Rinderine N-oxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the formation of reactive metabolites that may contribute to its biological effects. Additionally, Rinderine N-oxide has been shown to inhibit certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter levels and signaling pathways .
Cellular Effects
Rinderine N-oxide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, including those involved in inflammation and apoptosis. Rinderine N-oxide can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Rinderine N-oxide involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential genotoxic effects. Rinderine N-oxide also acts as an enzyme inhibitor, affecting the activity of key enzymes involved in cellular processes. These interactions can result in changes in gene expression and cellular function, contributing to its overall biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rinderine N-oxide have been studied over time to understand its stability and degradation. It has been found to be relatively stable under controlled conditions, but it can degrade over extended periods, leading to changes in its biological activity. Long-term studies have shown that Rinderine N-oxide can have persistent effects on cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of Rinderine N-oxide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, Rinderine N-oxide can induce toxic effects, including liver damage and neurotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining safe dosage levels for potential therapeutic applications .
Metabolic Pathways
Rinderine N-oxide is involved in various metabolic pathways, including those related to its biotransformation and detoxification. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to cellular macromolecules. These metabolic processes can influence the overall biological activity and toxicity of Rinderine N-oxide. Additionally, it can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, Rinderine N-oxide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of Rinderine N-oxide within tissues can affect its localization and accumulation, influencing its biological effects. Understanding these transport mechanisms is crucial for determining its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
Rinderine N-oxide exhibits specific subcellular localization patterns that can impact its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components. The subcellular distribution of Rinderine N-oxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are important for understanding its mechanism of action and potential therapeutic targets .
特性
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-ONKJOZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the phytochemical profile of Rindera graeca?
A1: Rindera graeca stands out for its production of a variety of phenolic compounds, including flavonoids and caffeic acid derivatives. [, ] Interestingly, the study identified the presence of quercetin-3-rutinoside-7-rhamnoside, a unique triglycoside flavonoid. This is the first time this specific compound has been observed within the Rindera genus and even among the broader Boraginaceae family. [] Additionally, R. graeca contains pyrrolizidine alkaloids (PAs), specifically echinatine and its N-oxide, along with rinderine N-oxide. [, ]
Q2: Are there any notable findings regarding the biological activity of Rindera graeca extracts?
A2: Yes, extracts from Rindera graeca have shown potent antioxidant activity in free radical inhibition assays, likely attributed to the high total phenolic content. [] While rinderine N-oxide itself wasn't specifically tested in these assays, its presence alongside other bioactive compounds contributes to the overall profile of the plant.
Q3: What is interesting about the compound rinderol found in Rindera graeca?
A3: Rinderol, an unusual furano-naphthoquinone, was successfully produced from in vitro hairy root cultures of Rindera graeca. [] This is significant because it marks the first instance of rinderol isolation within the Rindera genus. Furthermore, rinderol demonstrated strong antimicrobial action against Gram-positive bacteria in vitro and displayed promising antiproliferative effects against two human lung cancer cell lines (NSCLC-N6-L16 and A549). [] This highlights the potential of R. graeca as a source of bioactive compounds with medicinal applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


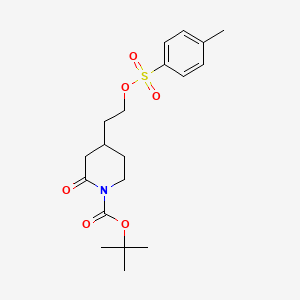

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)
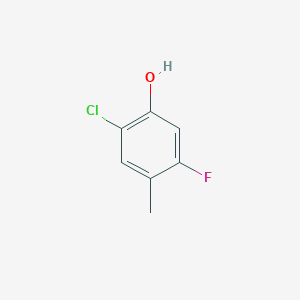
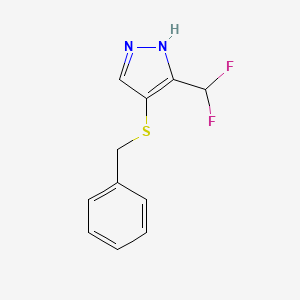
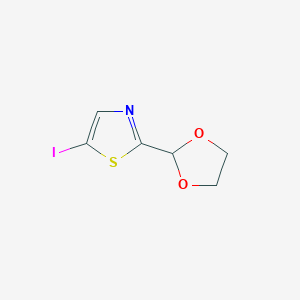

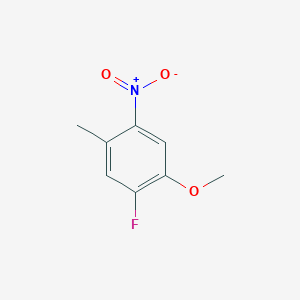
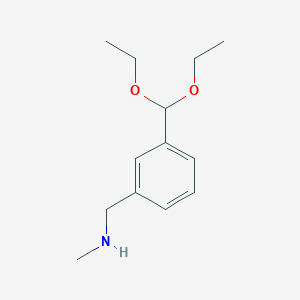
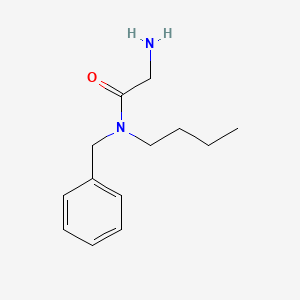
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)

![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
